(4S)-4-Acetamido-6-methylheptanoic acid
CAS No.: 66182-00-1
Cat. No.: VC19377995
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66182-00-1 |
---|---|
Molecular Formula | C10H19NO3 |
Molecular Weight | 201.26 g/mol |
IUPAC Name | (4S)-4-acetamido-6-methylheptanoic acid |
Standard InChI | InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
Standard InChI Key | QIYZBZLCCSGEJX-VIFPVBQESA-N |
Isomeric SMILES | CC(C)C[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES | CC(C)CC(CCC(=O)O)NC(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
(4S)-4-Acetamido-6-methylheptanoic acid (C₉H₁₇NO₃) features a heptanoic acid backbone with two key modifications:
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4S-Acetamido group: A chiral center at carbon 4 bearing an acetylated amine (-NHCOCH₃), which enhances metabolic stability compared to primary amines .
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6-Methyl branch: A hydrophobic methyl group at carbon 6, influencing lipid solubility and steric interactions .
The compound’s IUPAC name derives from its stereochemistry:
(4S)-4-(Acetylamino)-6-methylheptanoic acid.
Table 1: Computed Physicochemical Properties
Property | Value | Method (Source) |
---|---|---|
Molecular weight | 187.24 g/mol | PubChem 2.2 |
XLogP3-AA | 1.2 (estimated) | XLogP3 3.0 |
Hydrogen bond donors | 3 (NH, 2×OH) | Cactvs 3.4.8.18 |
Rotatable bonds | 6 | Cactvs 3.4.8.18 |
Synthesis and Stereochemical Control
Biosynthetic Precursors
The compound shares structural homology with statine (Sta), a non-proteinogenic amino acid found in acetylpepstatin . Sta’s (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure differs by:
This modification likely arises from post-translational acetylation, a common stability-enhancing modification in protease inhibitors .
Solid-Phase Synthesis
Fmoc-protected analogs like Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid demonstrate the feasibility of incorporating branched-chain acids into peptides. For (4S)-4-acetamido-6-methylheptanoic acid, a proposed route involves:
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Enantioselective alkylation of ethyl 4-oxohexanoate to install the 6-methyl group .
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Strecker amino acid synthesis to introduce the 4-amino group.
Physicochemical and Structural Properties
Crystallographic Insights
While no crystal structure exists for the compound, acetylpepstatin’s structure (PDB 1P9U) shows that Sta residues adopt a γ-turn conformation stabilized by intramolecular hydrogen bonds . The acetamido group in (4S)-4-acetamido-6-methylheptanoic acid may similarly stabilize secondary structures in synthetic peptides.
Applications in Biomedical Research
Peptide-Based Therapeutics
The compound’s structural features make it a candidate for:
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Protease inhibitor design: Acetylpepstatin’s Sta residues inhibit aspartyl proteases by mimicking the tetrahedral transition state . The acetamido group could enhance binding to protease active sites through hydrogen bonding .
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Targeted drug delivery: Methyl branching improves lipid bilayer penetration, potentially enhancing bioavailability of conjugated therapeutics .
Bioconjugation Strategies
Fmoc derivatives of similar acids are used to create peptide-drug conjugates . For example, attaching (4S)-4-acetamido-6-methylheptanoic acid to anticancer agents could improve tumor targeting through enhanced passive diffusion.
Challenges and Future Directions
Synthetic Accessibility
Current limitations include:
Unexplored Biological Activity
Priority research areas:
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Enzymatic assays: Screening against HIV protease, renin, and other aspartyl proteases.
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ADMET profiling: Assessing metabolic stability in liver microsomes.
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